molecular formula C12H6F3N3OS2 B5175748 N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B5175748
M. Wt: 329.3 g/mol
InChI Key: MHUNAACDCABGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters such as temperature, pressure, and pH, as well as the purification of the final product through techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a halogenated or alkylated product .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and thiazole-containing molecules. Examples are:

  • 2-(trifluoromethyl)-1,3-benzothiazole
  • 1,3-thiazole-2-carboxamide
  • 2-(trifluoromethyl)-1,3-thiazole

Uniqueness

What sets N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide apart is its combination of a trifluoromethyl group with both a thiazole and benzothiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3OS2/c13-12(14,15)10-17-7-2-1-6(5-8(7)21-10)9(19)18-11-16-3-4-20-11/h1-5H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUNAACDCABGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.